4-(Cyclopropylmethoxy)-3-methylaniline
Overview
Description
4-(Cyclopropylmethoxy)-3-methylaniline is an organic compound that features a cyclopropylmethoxy group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)-3-methylaniline typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-methylaniline.
O-Alkylation: The 3-methylaniline undergoes O-alkylation with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in a solvent like acetone at elevated temperatures.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopropylmethoxy)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aniline group to a primary amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinones.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-(Cyclopropylmethoxy)-3-methylaniline has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-3-methylaniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
4-(Cyclopropylmethoxy)-3-methylaniline vs. 4-(Cyclopropylmethoxy)-3-fluoroaniline: The presence of a fluorine atom in the latter can significantly alter its reactivity and biological activity.
This compound vs. 4-(Cyclopropylmethoxy)-3-chloroaniline: The chloro derivative may have different electronic properties and steric effects, influencing its chemical behavior.
Uniqueness: this compound is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic characteristics. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials and pharmaceuticals.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-3-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-6-10(12)4-5-11(8)13-7-9-2-3-9/h4-6,9H,2-3,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVMRCWYYGEULM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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